Tetrakis(4-carboxyphenyl)porphine

Photoelectrochemistry Biofuel Cells Dye-Sensitized Electrodes

TCPP delivers 2.6× higher photoelectrochemical efficiency vs. non-carboxylated porphyrins via robust carboxylate anchoring to TiO₂ and Cu₂O surfaces. Essential tetratopic linker for Zr-, Cu-, Zn-porphyrinic MOFs in sensing and photocatalysis. Enables pH-switchable homogeneous/heterogeneous ¹O₂ generation (ΦΔ up to 0.53) for recoverable flow photochemistry. Choose TCPP where interfacial binding, framework assembly, and tunable excited-state dynamics are non-negotiable.

Molecular Formula C48H30N4O8
Molecular Weight 790.8 g/mol
Cat. No. B12465476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(4-carboxyphenyl)porphine
Molecular FormulaC48H30N4O8
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O
InChIInChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49-50H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
InChIKeySMOZAZLNDSFWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(4-carboxyphenyl)porphine (TCPP) for Research and Industrial Procurement: Baseline Properties and Comparative Context


Tetrakis(4-carboxyphenyl)porphine (TCPP; CAS: 14609-54-2) is a meso-substituted free-base porphyrin bearing four para-carboxyphenyl groups at the 5,10,15,20 positions . TCPP belongs to the class of synthetic tetraphenylporphyrin (TPP) derivatives and serves as a versatile photosensitizer, ligand for metal-organic frameworks (MOFs), and functional building block for heterogeneous catalysis . Its four carboxylic acid moieties confer aqueous solubility under alkaline conditions, enable covalent anchoring to metal oxide surfaces (e.g., TiO₂) and metal nodes, and provide tunable pH-responsive photophysical behavior . TCPP is commercially available as a free-base porphyrin and as metallated variants (e.g., Fe(III), Cu(II), Zn(II) complexes).

Why Tetrakis(4-carboxyphenyl)porphine Cannot Be Replaced by Generic Tetraphenylporphyrins


Tetrakis(4-carboxyphenyl)porphine (TCPP) is not functionally interchangeable with its unsubstituted analog tetraphenylporphyrin (TPP) or other para-substituted variants (THPP, TNPP, TMPP). Systematic spectroelectrochemical and computational analyses demonstrate that para-substituents dramatically alter the electronic structure of the porphyrin macrocycle, influencing the Soret band energy, HOMO-LUMO gap, and excited-state dynamics . TCPP's carboxylic acid groups provide unique interfacial binding capabilities that are entirely absent in TPP—TCPP adsorbs strongly to TiO₂ surfaces via carboxylate coordination, whereas TPP lacks any anchoring moiety and rapidly desorbs in aqueous or polar environments . This differential adsorption directly translates to divergent performance in dye-sensitized electrodes, photocatalytic hydrogen evolution, and MOF synthesis . Furthermore, TCPP exhibits pH-dependent singlet oxygen quantum yields that enable recoverable heterogeneous sensitization; TPP, lacking ionizable groups, shows no such responsive behavior and cannot be readily immobilized .

Quantitative Differentiation of Tetrakis(4-carboxyphenyl)porphine: Head-to-Head Performance Comparisons with Closest Analogs


TCPP vs. THPP in Photoelectrochemical Biofuel Cells: Higher Light-to-Electrical Conversion Efficiency

TCPP outperforms meso-tetra(p-hydroxyphenyl)porphine (THPP) as a TiO₂ sensitizer in photoelectrochemical biofuel cells (PEBFCs). TCPP exhibits stronger dye–TiO₂ surface interactions (FTIR and XPS evidence) and a longer radiative excited-state lifetime (DFT-calculated) compared to THPP, leading to superior photovoltaic performance .

Photoelectrochemistry Biofuel Cells Dye-Sensitized Electrodes

TCPP/Cu₂O Composite Superior to TPP/Cu₂O for Photocatalytic Hydrogen Evolution

A TCPP/Cu₂O composite photocatalyst achieves markedly higher hydrogen production activity than the analogous TPP/Cu₂O composite. The carboxylic acid groups of TCPP enable stronger interaction with the Cu₂O surface and more efficient interfacial electron transfer from the excited porphyrin to the semiconductor .

Photocatalysis Hydrogen Production Solar Fuels

TiO₂–TCPP Hybrid Photocatalyst: 6× Activity Enhancement Over Pristine TiO₂ and Superior Stability

A Cu-bridged TiO₂ microsphere–TCPP nano-micro hybrid (TiO₂ MS-Cu-TCPP) exhibits 6-fold higher photocatalytic hydrogen evolution activity compared to pristine TiO₂ microspheres, and outperforms TiO₂–TCPP without Cu bridging and TiO₂–Cu controls. Crucially, the hybrid maintains stable activity over extended cycling, whereas unmodified TCPP on TiO₂ undergoes rapid deactivation due to weak physisorption .

Heterogeneous Photocatalysis Hydrogen Evolution Nanohybrid Materials

pH-Responsive Singlet Oxygen Quantum Yield: Tunable Performance from 0.20 to 0.53

TCPP anchored to TiO₂ nanoparticles exhibits a unique pH-dependent singlet oxygen (¹O₂) quantum yield (ΦΔ) that is not observed with non-carboxylated porphyrins (e.g., TPP). In acidic conditions (pH 1.0–3.3), the colloidally dispersed TiO₂–TCPP behaves as a single-phase sensitizer with ΦΔ = 0.20–0.25; in weakly acidic to neutral conditions (pH 3.5–6.0), it forms heterogeneous particles with ΦΔ = 0.25–0.50; in alkaline solution (pH > 8), TCPP desorbs as free homogeneous molecules with ΦΔ = 0.53 .

Photodynamic Therapy Singlet Oxygen Heterogeneous Photosensitization

Electrochemical and Spectroscopic Differentiation Among Four Para-Substituted TPP Analogs

A comprehensive spectroelectrochemical and transient absorption study of four free-base meso-tetraphenylporphyrins—TPP, THPP, TCPP, and TNPP—reveals that para-substituents profoundly influence the electronic structure and excited-state properties. TCPP exhibits a distinct combination of oxidation/reduction potentials, Soret band position, and fluorescence decay pathways compared to TPP, THPP, and TNPP, arising from the electron-withdrawing character and hydrogen-bonding capability of the carboxylic acid group .

Spectroelectrochemistry Excited-State Dynamics Porphyrin Functionalization

Clinical Diagnostic Utility: TCPP as a Lung Cancer Fluorescent Tracer and Radiotracer

TCPP is specifically claimed in US Patent 5,162,231 as a fluorescent tracer for lung cancer detection and as a carrier for the β-emitting radionuclide ⁶⁷Cu for selective tumor radiotherapy . This targeted clinical application exploits TCPP's preferential accumulation in malignant lung tissue, a property that has not been equivalently established for TPP or other non-carboxylated analogs in the same patent or subsequent clinical literature.

Cancer Diagnostics Fluorescence Imaging Radiopharmaceuticals

Where Tetrakis(4-carboxyphenyl)porphine Provides Quantifiable Advantage: Validated Application Scenarios


Dye-Sensitized Photoelectrochemical Cells and Biofuel Cells

TCPP is the preferred porphyrin sensitizer for TiO₂-based photoelectrochemical biofuel cells, delivering 2.6× higher light-to-electrical conversion efficiency (η = 0.18%) than THPP (η = 0.07%) under identical conditions. The carboxyl groups enable robust chemisorption to TiO₂, enhancing electron injection and operational stability .

Photocatalytic Hydrogen Evolution with Semiconductor Composites

When fabricating Cu₂O–porphyrin heterojunction photocatalysts for visible-light-driven H₂ production, TCPP yields a 2.0× higher H₂ evolution rate (171.2 μmol·g⁻¹·h⁻¹) than the TPP-based analog (85.6 μmol·g⁻¹·h⁻¹). The strong TCPP–Cu₂O interaction accelerates photoinduced electron transfer, making TCPP the optimal ligand for such systems .

Recoverable Heterogeneous Photosensitizers for Singlet Oxygen Generation

For applications requiring both high ¹O₂ quantum yield and easy catalyst recovery (e.g., wastewater phototreatment, flow photochemistry), TCPP anchored to TiO₂ offers a unique pH-responsive platform: recoverable as a heterogeneous sensitizer at acidic to neutral pH (ΦΔ up to 0.50) or used as a highly efficient homogeneous sensitizer at alkaline pH (ΦΔ = 0.53). TPP and other non-carboxylated porphyrins cannot achieve this dual-mode functionality .

Metal–Organic Framework (MOF) Synthesis as a Tetratopic Carboxylate Linker

TCPP serves as a versatile tetratopic linker for constructing porphyrinic MOFs with Zr, Cu, Zn, Co, and Ni nodes. The resulting MOFs exhibit electrocatalytic activity for dopamine and ascorbic acid sensing, as well as photocatalytic CO₂ reduction and H₂ evolution. The carboxylic acid groups are essential for framework formation; non-carboxylated porphyrins cannot participate in MOF synthesis via carboxylate coordination chemistry .

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